2-(Oxolan-3-yl)propan-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of oxolane with propan-2-ol in the presence of a strong acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and can be completed in a single step .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)propan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
2-(Oxolan-3-yl)propan-2-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the oxolane ring can participate in ring-opening reactions, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-3-yl)propan-2-ol: Similar structure but with the hydroxyl group attached to the first carbon of the propan-2-ol chain.
3-(Oxolan-2-yl)propan-1-ol: Contains the oxolane ring attached to the second carbon of the propan-1-ol chain.
Uniqueness
2-(Oxolan-3-yl)propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
IUPAC Name |
2-(oxolan-3-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,8)6-3-4-9-5-6/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIEPFKYRRGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCOC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343614-73-2 | |
Record name | 2-(oxolan-3-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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